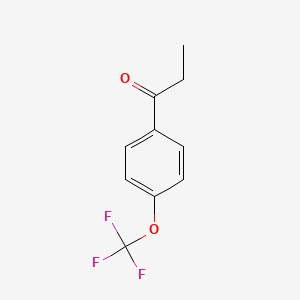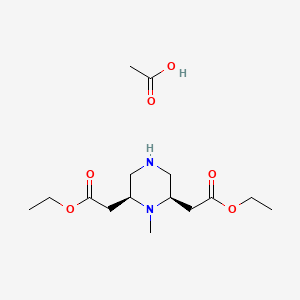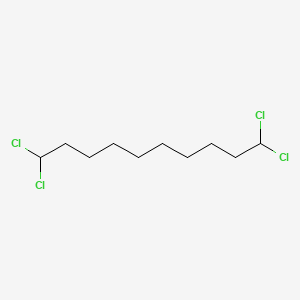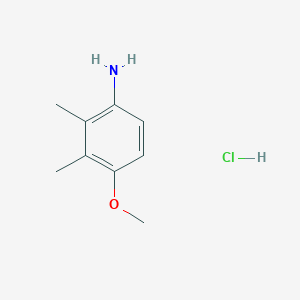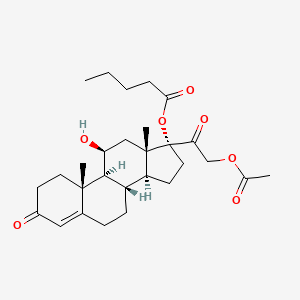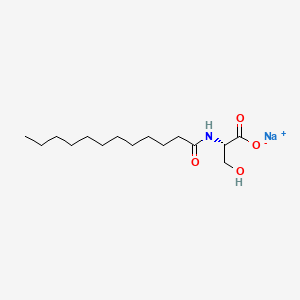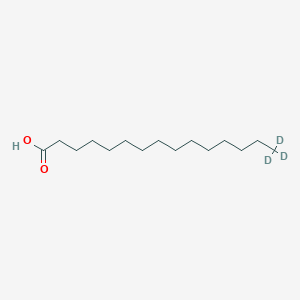
15,15,15-trideuteriopentadecanoic acid
Descripción general
Descripción
15,15,15-trideuteriopentadecanoic acid, also known as pentadecanoic acid-d3, is a deuterated form of pentadecanoic acid. It is an odd-chain saturated fatty acid with the molecular formula C15H27D3O2. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
15,15,15-trideuteriopentadecanoic acid can be synthesized through the deuteration of pentadecanoic acid. One common method involves the catalytic hydrogenation of pentadecanoic acid in the presence of deuterium gas. This process replaces the hydrogen atoms at the 15th carbon position with deuterium atoms .
Industrial Production Methods
Industrial production of pentadecanoic-15,15,15-D3 acid typically involves large-scale catalytic hydrogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the deuterated product. The use of deuterium gas and specific catalysts are crucial for the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
15,15,15-trideuteriopentadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentadecanedioic acid.
Reduction: It can be reduced to form pentadecanol.
Substitution: It can undergo halogenation to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Pentadecanedioic acid.
Reduction: Pentadecanol.
Substitution: Halogenated pentadecanoic acids.
Aplicaciones Científicas De Investigación
15,15,15-trideuteriopentadecanoic acid has a wide range of scientific research applications:
Mecanismo De Acción
15,15,15-trideuteriopentadecanoic acid exerts its effects through several molecular targets and pathways:
Activation of PPAR alpha-delta receptors: Regulates metabolism, immunity, mood, appetite, and sleep.
Activation of the AMPK pathway: Maintains cellular homeostasis and energy balance.
Inhibition of HDAC-6: Reduces cancer cell proliferation and promotes cellular health.
Comparación Con Compuestos Similares
Similar Compounds
Pentadecanoic acid: The non-deuterated form, commonly found in dairy fat and some plants.
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with similar anti-inflammatory properties.
Palmitic acid: A saturated fatty acid with a similar structure but different biological effects.
Uniqueness
15,15,15-trideuteriopentadecanoic acid is unique due to its stable isotopic labeling, which makes it an ideal internal standard for mass spectrometry. Its deuterated form allows for precise quantification and tracing in metabolic studies, providing valuable insights into fatty acid metabolism and its role in health and disease .
Propiedades
IUPAC Name |
15,15,15-trideuteriopentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEPLUUGTLDZJY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

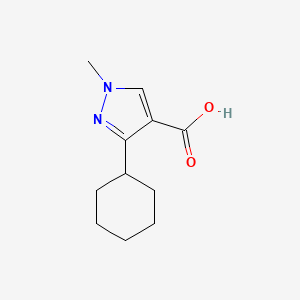
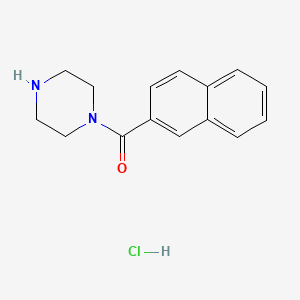
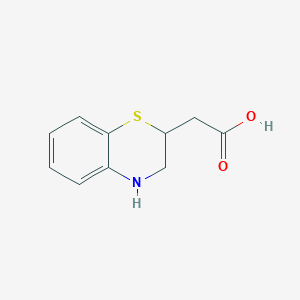
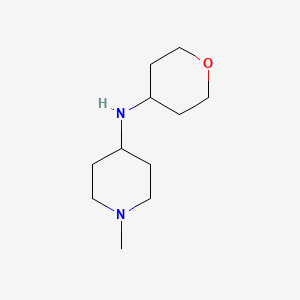
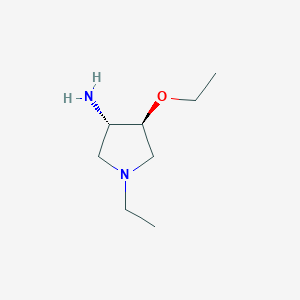
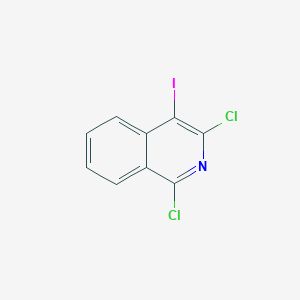
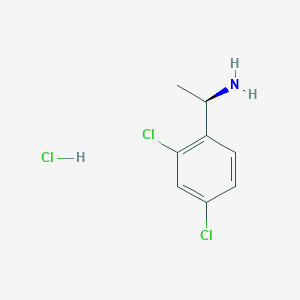
![2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1419030.png)
